REACTION_CXSMILES
|
C=O.F[C:4](F)(F)[C:5]([O-:7])=O.C[NH2+]C1C=CC=CC=1.[CH2:18]1[CH2:28][C:26](=O)C2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19]1.C(OCC)C>C1COCC1>[CH2:24]=[C:23]1[CH2:22][CH2:21][C:20]2[C:4](=[CH:26][CH:28]=[CH:18][CH:19]=2)[C:5]1=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The solvent was separated from the reaction mixture
|
Type
|
WASH
|
Details
|
washed with 500 mL of saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
Additional diethyl ether was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
to back extract the aqueous sodium bicarbonate layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated to a volume of approximately 300 mL
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
Complete evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C(C2=CC=CC=C2CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |